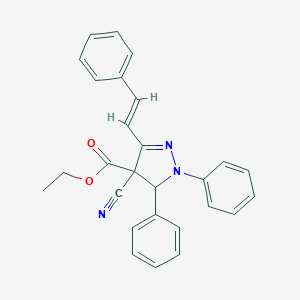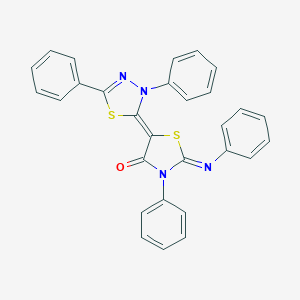![molecular formula C22H28BrN3O3 B283170 2-[4-bromo-2-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-N-phenylacetamide](/img/structure/B283170.png)
2-[4-bromo-2-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-bromo-2-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-N-phenylacetamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as BPPA and is known for its potential applications in the field of medicinal chemistry. In
Wirkmechanismus
The mechanism of action of BPPA is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cancer, and bacterial growth. BPPA has also been shown to have an effect on the central nervous system, although the exact mechanism of action is not yet clear.
Biochemical and Physiological Effects:
BPPA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. BPPA has also been shown to inhibit the growth of cancer cells and bacteria. Additionally, BPPA has been shown to have an effect on the central nervous system, although the exact nature of this effect is not yet clear.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BPPA in lab experiments is its potential applications in the field of medicinal chemistry. BPPA has been shown to have a number of properties that make it a promising candidate for the development of new drugs. However, there are also some limitations to using BPPA in lab experiments. For example, the synthesis of BPPA is a complex process that requires specialized equipment and careful attention to detail. Additionally, the exact mechanism of action of BPPA is not yet fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of future directions that could be explored in the study of BPPA. One potential direction is the development of new drugs based on the structure of BPPA. Another potential direction is the study of the mechanism of action of BPPA, which could lead to a better understanding of its potential applications in the field of medicinal chemistry. Additionally, further research could be conducted to explore the potential applications of BPPA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesemethoden
The synthesis of BPPA involves the reaction of 4-bromo-2-nitrophenol with N-phenylacetamide in the presence of a base and a reducing agent. The resulting intermediate is then reacted with 3-(4-morpholinyl)propylamine to yield the final product. The synthesis of BPPA is a complex process that requires careful attention to detail and the use of specialized equipment.
Wissenschaftliche Forschungsanwendungen
BPPA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. BPPA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, BPPA has been shown to have potential applications in the field of drug delivery.
Eigenschaften
Molekularformel |
C22H28BrN3O3 |
|---|---|
Molekulargewicht |
462.4 g/mol |
IUPAC-Name |
2-[4-bromo-2-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C22H28BrN3O3/c23-19-7-8-21(29-17-22(27)25-20-5-2-1-3-6-20)18(15-19)16-24-9-4-10-26-11-13-28-14-12-26/h1-3,5-8,15,24H,4,9-14,16-17H2,(H,25,27) |
InChI-Schlüssel |
NRYDPLQKSWAGCA-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNCC2=C(C=CC(=C2)Br)OCC(=O)NC3=CC=CC=C3 |
Kanonische SMILES |
C1COCCN1CCCNCC2=C(C=CC(=C2)Br)OCC(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[8,9-Diethoxy-10b-methyl-1-(4-methylphenyl)-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl](thien-2-yl)methanone](/img/structure/B283088.png)
![(8,9-Diethoxy-10b-methyl-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-naphthyl)methanone](/img/structure/B283089.png)

![5-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B283092.png)

![[5-[(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl](phenyl)methanone](/img/structure/B283094.png)
![4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate](/img/structure/B283096.png)



![7-Oxo-1,3,5-triphenyl-1,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B283102.png)
![1,3,5-triphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one](/img/structure/B283104.png)
![3-Acetyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283106.png)
![Methyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283107.png)